molecular formula C8H6F4 B1396515 2,4-Difluoro-3-methylbenzodifluoride CAS No. 1806332-68-2

2,4-Difluoro-3-methylbenzodifluoride

Cat. No.: B1396515
CAS No.: 1806332-68-2
M. Wt: 178.13 g/mol
InChI Key: ZMHXVWYTCCDXDQ-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-methylbenzodifluoride is a chemical compound with the molecular formula C8H6F4 It is characterized by the presence of two fluorine atoms and one methyl group attached to a benzene ring, along with a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzodifluoride typically involves the fluorination of 3-methylbenzodifluoride. This can be achieved through various methods, including direct fluorination using fluorine gas or more controlled methods using reagents such as N-fluorobenzenesulfonimide . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylbenzodifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

  • Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
  • Oxidation reactions typically produce aldehydes or carboxylic acids.
  • Reduction reactions can result in the formation of simpler hydrocarbons.

Scientific Research Applications

2,4-Difluoro-3-methylbenzodifluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzodifluoride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate in drug design.

Comparison with Similar Compounds

  • 2,4-Difluoro-3-formylphenylboronic acid
  • 2,4-Difluoro-3-methylphenylboronic acid
  • 2,4-Difluoro-3-methylphenol

Comparison: 2,4-Difluoro-3-methylbenzodifluoride is unique due to the presence of both fluorine atoms and a difluoromethyl group, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(difluoromethyl)-2,4-difluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHXVWYTCCDXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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